Cas no 1015329-28-8 (6-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-3-sulfonamide)
![6-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-3-sulfonamide structure](https://ja.kuujia.com/scimg/cas/1015329-28-8x500.png)
6-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-3-sulfonamide 化学的及び物理的性質
名前と識別子
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- 6-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-3-sulfonamide
- Z133767080
- EN300-26593295
- AKOS001183227
- 1015329-28-8
-
- インチ: 1S/C16H19ClN2O3S/c1-11(2)16(12-4-6-13(22-3)7-5-12)19-23(20,21)14-8-9-15(17)18-10-14/h4-11,16,19H,1-3H3
- InChIKey: FHUNQBXAGDZNIH-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C=N1)S(NC(C1C=CC(=CC=1)OC)C(C)C)(=O)=O
計算された属性
- せいみつぶんしりょう: 354.0804913g/mol
- どういたいしつりょう: 354.0804913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 6
- 複雑さ: 458
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 76.7Ų
6-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-3-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26593295-0.05g |
6-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-3-sulfonamide |
1015329-28-8 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
6-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-3-sulfonamide 関連文献
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
6-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-3-sulfonamideに関する追加情報
6-Chloro-N-[1-(4-Methoxyphenyl)-2-Methylpropyl]Pyridine-3-Sulfonamide: A Comprehensive Overview
The compound with CAS No. 1015329-28-8, known as 6-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-3-sulfonamide, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyridine ring, a sulfonamide group, and a substituted arylalkyl chain. The presence of these functional groups imparts the molecule with distinct chemical and biological properties, making it a subject of interest for both academic research and industrial applications.
The sulfonamide group in this compound plays a pivotal role in its pharmacological activity. Sulfonamides are known for their ability to act as inhibitors of various enzymes, particularly those involved in metabolic pathways. Recent studies have highlighted the potential of this compound as an inhibitor of certain kinases, which are critical targets in the development of anti-cancer therapies. The chloro substituent at the sixth position of the pyridine ring further enhances the molecule's stability and bioavailability, making it a promising candidate for drug delivery systems.
The 4-methoxyphenyl group attached to the molecule contributes to its lipophilicity, which is essential for crossing biological membranes. This feature is particularly advantageous in drug design, where membrane permeability is a key determinant of efficacy. Moreover, the 2-methylpropyl chain provides additional steric bulk, which can influence the molecule's interactions with target proteins. Recent advancements in computational chemistry have allowed researchers to model these interactions with unprecedented accuracy, shedding light on the compound's binding affinity and selectivity.
In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic aromatic substitution and amide bond formation. The use of microwave-assisted synthesis has been reported to significantly accelerate the reaction process while maintaining high yields and purity. Such innovations in synthetic methodology underscore the importance of continuous improvement in chemical synthesis techniques to meet the demands of modern drug discovery.
From a pharmacological perspective, 6-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-3-sulfonamide has demonstrated potent inhibitory activity against several disease-related targets. For instance, preclinical studies have shown its efficacy in inhibiting oncogenic signaling pathways, making it a potential candidate for anti-cancer drug development. Additionally, its ability to modulate ion channels has opened avenues for its application in treating neurological disorders such as epilepsy and chronic pain.
The structural versatility of this compound also lends itself to further modifications aimed at optimizing its therapeutic profile. Researchers are actively exploring analogs with varying substituents on the pyridine ring and side chains to enhance potency and reduce off-target effects. These efforts are supported by cutting-edge techniques such as high-throughput screening and structure-based drug design, which enable rapid identification of lead compounds with desirable properties.
In conclusion, 6-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-3-sulfonamide represents a compelling example of how advanced chemical synthesis and pharmacological research can converge to yield innovative therapeutic agents. Its unique structure, coupled with emerging insights into its biological activity, positions it as a key player in the ongoing quest for novel drugs to address unmet medical needs.
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